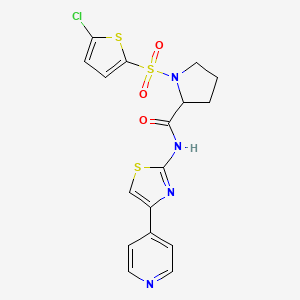

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)pyrrolidine-2-carboxamide

Description

This compound features a pyrrolidine-2-carboxamide core modified with two distinct heterocyclic substituents:

- 5-Chlorothiophen-2-yl sulfonyl group: A sulfonyl-linked chlorinated thiophene, contributing electron-withdrawing effects and enhanced lipophilicity.

- 4-(Pyridin-4-yl)thiazol-2-yl group: A pyridine-substituted thiazole ring, enabling π-π stacking and hydrogen bonding interactions.

Properties

IUPAC Name |

1-(5-chlorothiophen-2-yl)sulfonyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN4O3S3/c18-14-3-4-15(27-14)28(24,25)22-9-1-2-13(22)16(23)21-17-20-12(10-26-17)11-5-7-19-8-6-11/h3-8,10,13H,1-2,9H2,(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUKQTHLOHHPOSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC=C(S2)Cl)C(=O)NC3=NC(=CS3)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN4O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)pyrrolidine-2-carboxamide, identified by its CAS number 899732-25-3, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial and anticancer activities, as well as its mechanism of action.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 469.0 g/mol. The structure features a pyrrolidine core substituted with a sulfonyl group and various heterocycles, which are known to influence biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 469.0 g/mol |

| CAS Number | 899732-25-3 |

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar compounds containing sulfonyl groups. For instance, compounds with structural similarities have shown effectiveness against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

However, specific studies on this compound have not yet reported significant antimicrobial activity against tested organisms. This suggests that while the compound may possess structural features conducive to antimicrobial action, further optimization may be required to enhance its efficacy .

Anticancer Activity

The anticancer potential of compounds derived from similar structures has been documented extensively. For example, derivatives containing thiazole and pyridine rings have been associated with inhibition of cell proliferation and induction of apoptosis in various cancer cell lines .

This compound is hypothesized to exhibit similar properties due to its structural components. Computational studies suggest that this compound may interact with specific enzyme targets involved in cancer pathways, potentially leading to therapeutic effects against cancers such as non-small cell lung cancer (NSCLC) and hepatocellular carcinoma (HCC) .

The proposed mechanism of action for compounds like this compound involves:

- Inhibition of Cell Proliferation : Similar compounds have demonstrated the ability to halt the cell cycle in cancer cells.

- Induction of Apoptosis : Structural features allow for interaction with apoptotic pathways, promoting programmed cell death in malignant cells.

- Targeting Specific Enzymes : The sulfonamide group can interact with enzymes such as COX or other targets involved in inflammatory processes that are often upregulated in cancer.

Scientific Research Applications

Medicinal Applications

-

Anticancer Activity :

- Recent studies have indicated that compounds similar to this one exhibit significant anticancer properties. The sulfonamide group is known to enhance the bioactivity of various drug candidates by improving solubility and stability. For instance, derivatives of this compound have been explored for their ability to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .

-

Inhibition of Enzymes :

- The compound has shown promise as a potential inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and diabetes management. The structural features of the compound suggest that it may act as a competitive inhibitor, which could lead to its application in treating type II diabetes .

-

Anti-inflammatory Properties :

- Preliminary research indicates that the compound may possess anti-inflammatory effects, making it a candidate for treating conditions like rheumatoid arthritis. The thiazole and pyrrolidine moieties are known to interact with inflammatory pathways, which could be leveraged for therapeutic purposes .

Synthesis Methodologies

The synthesis of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)pyrrolidine-2-carboxamide can be achieved through several methods:

- Condensation Reactions :

- Multi-step Synthesis :

Case Studies and Research Findings

Comparison with Similar Compounds

Core Heterocycle and Conformational Effects

- Target Compound vs. Thiazole-5-carboxamide Analogs : The pyrrolidine core in the target compound introduces conformational rigidity compared to simpler thiazole-5-carboxamide scaffolds. This rigidity may enhance binding specificity in biological systems.

- Comparison with Pyrrolidine-3-carboxamide : The 2-carboxamide position in the target compound may allow for better spatial alignment with target binding pockets compared to the 3-carboxamide isomer in ’s compound.

Substituent Analysis

- Sulfonyl vs.

- Chlorothiophene vs. Fluorophenyl : The 5-chlorothiophene substituent increases lipophilicity (ClogP ~3.2 estimated) compared to the polar fluorophenyl group (ClogP ~2.5), which may enhance membrane permeability .

- Pyridine-Thiazole vs. Thiadiazole : The pyridine-thiazole moiety in the target compound supports dual π-π interactions, whereas the thiadiazole in offers a smaller aromatic surface, possibly reducing binding affinity.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction efficiency be maximized?

The synthesis involves multi-step reactions, including sulfonylation of the 5-chlorothiophene moiety followed by coupling with the pyrrolidine-carboxamide-thiazole intermediate. Key steps include nucleophilic substitution (e.g., sulfonyl chloride activation) and amide bond formation under coupling agents like EDC/HOBt. Solvents such as DMF or dichloromethane are preferred, with reaction progress monitored via TLC (Rf value ~0.5 in ethyl acetate/hexane) and purified via column chromatography (silica gel, gradient elution). Optimize yield (typically 60-75%) by controlling temperature (0–25°C) and stoichiometric ratios (1:1.2 for sulfonylation) .

Q. Which spectroscopic and chromatographic methods are critical for structural validation?

Post-synthesis characterization requires:

- NMR : ¹H/¹³C NMR to confirm sulfonyl group integration (δ ~3.5–4.0 ppm for pyrrolidine protons) and aromatic thiophene/thiazole signals (δ ~7.0–8.5 ppm).

- HRMS : Molecular ion peak matching theoretical mass (e.g., m/z ~495.2 [M+H]⁺).

- HPLC : Purity assessment (>95%) using a C18 column (acetonitrile/water + 0.1% TFA) .

Q. What in vitro assays are recommended for initial biological screening?

Prioritize kinase inhibition assays (e.g., ATP-binding pocket displacement) and cytotoxicity profiling (IC₅₀ in cancer cell lines like HeLa or MCF-7). Use fluorescence polarization for binding affinity (Kd < 100 nM) and compare with positive controls (e.g., staurosporine). Maintain standardized cell culture conditions (5% CO₂, 37°C) .

Advanced Research Questions

Q. How can contradictory bioactivity data between enzymatic and cellular assays be resolved?

Discrepancies may arise from off-target effects or cellular uptake variability. Address this by:

- Orthogonal assays : Confirm target engagement via thermal shift assays (ΔTm > 2°C) or SPR (KD validation).

- Permeability studies : Use Caco-2 monolayers to assess passive diffusion (Papp < 1 × 10⁻⁶ cm/s indicates poor permeability).

- Metabolite profiling : LC-MS to identify cellular degradation products .

Q. What computational strategies predict binding modes and selectivity?

Perform molecular docking (AutoDock Vina) using crystal structures of target kinases (e.g., PDB: 3POZ). Prioritize residues forming hydrogen bonds (e.g., pyridin-4-yl with Asp86) and hydrophobic interactions (chlorothiophene with Phe80). Validate with MD simulations (50 ns trajectories, RMSD < 2 Å) and free-energy calculations (MM-PBSA) .

Q. How to design structure-activity relationship (SAR) studies for this scaffold?

- Core modifications : Replace pyrrolidine with piperidine (logP change ~0.3) or alter sulfonyl linker length.

- Substituent effects : Introduce electron-withdrawing groups (e.g., nitro) on thiophene to enhance electrophilicity.

- Bioisosteres : Replace thiazole with oxazole to assess impact on solubility (clogP ~2.5 vs. 3.1) .

Q. What strategies mitigate poor aqueous solubility during formulation?

Q. How to elucidate the metabolic stability in hepatic models?

Incubate with human liver microsomes (HLM, 1 mg/mL) and NADPH. Monitor parent compound depletion (t₁/₂ < 30 min indicates high clearance). Identify metabolites via UPLC-QTOF (e.g., hydroxylation at pyrrolidine or sulfone oxidation) .

Q. What in vivo models are suitable for pharmacokinetic profiling?

Use Sprague-Dawley rats (IV/PO dosing, 5 mg/kg). Collect plasma at 0.5, 2, 6, 12, 24 h. Calculate AUC (target > 500 ng·h/mL) and bioavailability (F > 20%). Adjust dosing based on clearance (Cl < 10 mL/min/kg) .

Q. How to address off-target toxicity in preclinical studies?

- Genotoxicity : Ames test (≤2-fold revertant increase).

- Cardiotoxicity : hERG inhibition assay (IC₅₀ > 10 μM).

- CYP inhibition : Screen CYP3A4/2D6 (IC₅₀ > 50 μM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.